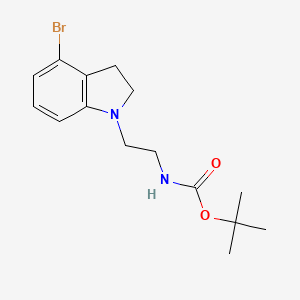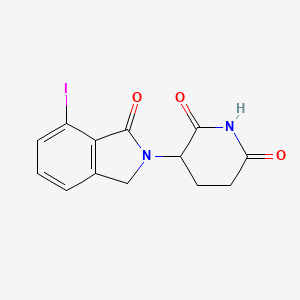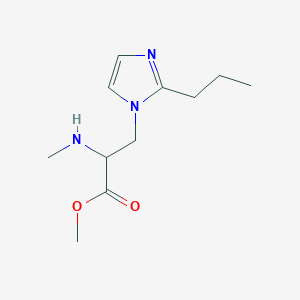
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propylimidazole and methyl 2-bromo-3-(methylamino)propanoate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes by chelating the metal ion in the active site. This can lead to the modulation of various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the propyl group on the imidazole ring.
Ethyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to the presence of the propyl group on the imidazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 2-(methylamino)-3-(2-propylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-10-13-6-7-14(10)8-9(12-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChIキー |
XEGVVBVDWNFLBT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CN1CC(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




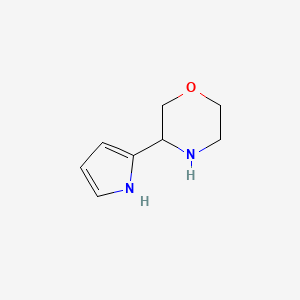
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)



![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
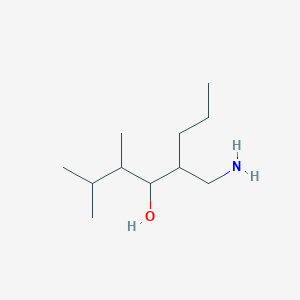
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
